molecular formula C30H26N2O2S B11074719 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-phenoxyphenyl)acetamide

2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11074719
M. Wt: 478.6 g/mol
InChI Key: RPQIYFJRRBFZMM-UHFFFAOYSA-N
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Description

2-[1-BENZYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N~1~-(4-PHENOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-[1-BENZYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N~1~-(4-PHENOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction conditions often involve the use of palladium catalysts and boron reagents, which facilitate the coupling of the indole moiety with the phenoxyphenyl group .

Chemical Reactions Analysis

2-[1-BENZYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N~1~-(4-PHENOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

When compared to other indole derivatives, 2-[1-BENZYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N~1~-(4-PHENOXYPHENYL)ACETAMIDE stands out due to its unique combination of structural features and biological activities. Similar compounds include other indole derivatives such as indole-3-acetic acid and indole-3-carbinol, which also exhibit a range of biological activities . the presence of the benzyl and phenoxyphenyl groups in this compound enhances its potential for specific applications, making it a valuable target for further research .

Properties

Molecular Formula

C30H26N2O2S

Molecular Weight

478.6 g/mol

IUPAC Name

2-(1-benzyl-3-methylsulfanylindol-2-yl)-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C30H26N2O2S/c1-35-30-26-14-8-9-15-27(26)32(21-22-10-4-2-5-11-22)28(30)20-29(33)31-23-16-18-25(19-17-23)34-24-12-6-3-7-13-24/h2-19H,20-21H2,1H3,(H,31,33)

InChI Key

RPQIYFJRRBFZMM-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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